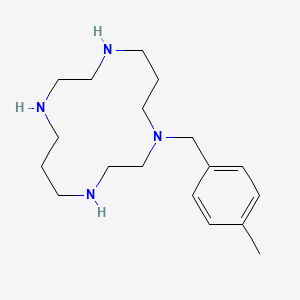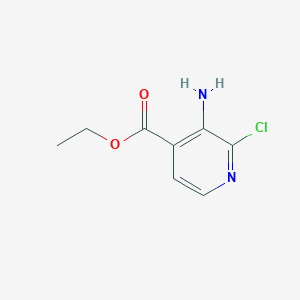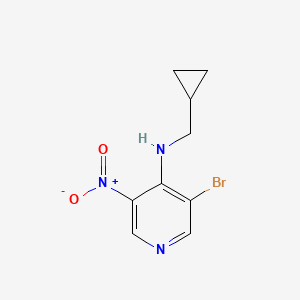
2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is an organic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- typically involves the reaction of 1-methyl-1H-imidazole-4-carbaldehyde with methyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 1-methyl-1H-imidazole-4-carbaldehyde reacts with the active methylene group of methyl acrylate in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The double bond in the acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Methyl 3-(1-methyl-1H-imidazol-4-yl)propanoate.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting enzymes or receptors that interact with imidazole-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester, (E)- depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring is known to interact with various biological targets, including metal ions and protein active sites, which can lead to inhibition or activation of enzymatic activity.
類似化合物との比較
Similar Compounds
Methyl (E)-3-(1H-imidazol-4-yl)acrylate: Similar structure but lacks the methyl group on the imidazole ring.
Ethyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)propanoate: Similar structure but with a saturated ester moiety.
Uniqueness
Methyl (E)-3-(1-methyl-1H-imidazol-4-yl)acrylate is unique due to the presence of both the imidazole ring and the acrylate moiety, which allows it to participate in a wide range of chemical reactions. The methyl group on the imidazole ring can also influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
CAS番号 |
70346-53-1 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC名 |
methyl (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |
InChI |
InChI=1S/C8H10N2O2/c1-10-5-7(9-6-10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
InChIキー |
ZJFGWCZJLLTFSC-ONEGZZNKSA-N |
異性体SMILES |
CN1C=C(N=C1)/C=C/C(=O)OC |
正規SMILES |
CN1C=C(N=C1)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Tert-butyl N-[(benzylcarbamoyl)methyl]carbamate](/img/structure/B8269757.png)




![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B8269786.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B8269805.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B8269810.png)



